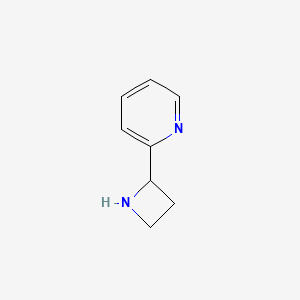

2-(Azetidin-2-yl)pyridine

Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The azetidine and pyridine rings are independently recognized as "privileged scaffolds" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple biological targets.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a valuable building block in organic synthesis and medicinal chemistry. rsc.orgrsc.org Its significance is largely derived from its considerable ring strain (approximately 25.4 kcal/mol), which, while making it more reactive than its five-membered counterpart pyrrolidine (B122466), renders it more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org This inherent strain makes azetidines excellent candidates for ring-opening and expansion reactions, providing pathways to more complex molecules. researchgate.net Despite the synthetic challenges in their preparation, substituted azetidines are sought after for their roles in catalysis, stereoselective synthesis, and as components of bioactive molecules. researchgate.netresearchgate.net The rigid, three-dimensional structure of the azetidine ring can impart favorable conformational constraints on a molecule, which is beneficial for binding to biological targets and can improve metabolic stability. longdom.org

The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous structure in both natural products and synthetic drugs. nih.govnumberanalytics.com It is a fundamental component of essential biomolecules like vitamins (niacin, pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine nucleus is a workhorse, frequently incorporated into drug candidates to enhance their pharmacological profiles. ajrconline.orgglobalresearchonline.net Its poor basicity and polar nature can improve aqueous solubility and other pharmacokinetic properties. nih.govajrconline.org The pyridine scaffold's versatility is also evident in its wide application as a ligand in organometallic chemistry, a catalyst in organic reactions, and a fundamental building block for a vast array of functional derivatives. nih.govopenaccessjournals.com

| Scaffold | Key Features | Significance in Chemistry |

| Azetidine | Four-membered, saturated N-heterocycle; significant ring strain. rsc.org | Versatile synthetic intermediate; induces conformational rigidity; motif in bioactive molecules. rsc.orglongdom.orgijmrset.com |

| Pyridine | Six-membered, aromatic N-heterocycle. nih.govnumberanalytics.com | Improves pharmacokinetic properties (e.g., solubility); common in natural products and drugs; used in catalysis. nih.govajrconline.org |

Rationale for Investigating the 2-(Azetidin-2-yl)pyridine Core Structure as a Hybrid Heterocycle

The rationale for conjugating azetidine and pyridine into a single molecular entity stems from the desire to create novel chemical matter with enhanced or unique properties that neither scaffold possesses alone. The this compound structure represents a sophisticated "scaffold morphing" or hybridization strategy. nih.gov

The primary motivations for this investigation include:

Novel Three-Dimensionality: The fusion of a planar, aromatic pyridine ring with a puckered, non-planar azetidine ring creates a defined three-dimensional vector for substituents. This specific spatial arrangement can be crucial for precise interactions with the intricate binding pockets of biological targets like enzymes and receptors. vulcanchem.com

Bioisosteric Replacement: The azetidine ring can serve as a constrained, metabolically stable bioisostere for more flexible or labile chemical groups, influencing the pharmacokinetic properties of a molecule. longdom.org

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyridine ring, combined with the polar N-H group of the azetidine, allows for a fine-tuning of properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which are critical for cell permeability and oral bioavailability.

Access to New Chemical Space: Combining these two privileged scaffolds opens up new avenues for chemical exploration, leading to the discovery of compounds with novel mechanisms of action or improved selectivity for their intended targets. For instance, research into nicotinic acetylcholine (B1216132) receptor (nAChR) modulators has explored azetidinyl-pyridine analogs of nicotine (B1678760) to achieve greater receptor selectivity. google.com

Overview of Current Research Trajectories Pertaining to Azetidine-Pyridine Conjugates

Research into azetidine-pyridine hybrids has yielded a variety of derivatives with significant potential in medicinal chemistry. The synthetic and applicative studies highlight the versatility of this core structure.

Synthetic Strategies: Chemists have developed several robust methods to synthesize the azetidine-pyridine core and its derivatives. These include:

Cross-Coupling Reactions: Negishi coupling has been employed to form the crucial carbon-carbon bond between a pre-formed azetidine ring and a pyridine moiety. nih.gov

Photochemical Methods: Direct photochemical modification of azetidine-2-carboxylic acids with vinylpyridines has emerged as a powerful technique for creating 2-alkyl-azetidine derivatives. chemrxiv.org

Cycloaddition Reactions: The classic Staudinger [2+2] cycloaddition between an imine (derived from a pyridine aldehyde) and a ketene (B1206846) is a common method for constructing the azetidin-2-one (B1220530) (β-lactam) ring, a close relative of the azetidine scaffold. medipol.edu.trnih.gov

Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H amination provides a route to functionalized azetidines that can be linked to pyridine systems. rsc.org

Therapeutic Applications and Research Findings: The investigation of azetidine-pyridine conjugates has led to the discovery of compounds with diverse biological activities.

| Research Area | Key Findings | Representative Compound Type |

| Oncology | Potent inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism. nih.gov | 3-Pyridyl azetidine ureas |

| Oncology | Inhibition of tubulin polymerization, leading to cell cycle arrest and anti-proliferative effects in cancer cells. nih.gov | 1,4-Diaryl-3-vinylazetidin-2-ones |

| Neuroscience | Selective modulation of nicotinic acetylcholine receptors (nAChRs), with potential for treating cognitive disorders. google.com | 3-(1,4-dimethylazetidin-2-yl)pyridine |

| Infectious Diseases | Moderate to good antimicrobial activity against various bacterial strains, including Staphylococcus aureus. researchgate.netmedwinpublishers.com | 3-chloro-4-(pyridin-3-yl)azetidin-2-ones |

These research trajectories underscore the chemical tractability and biological potential of the this compound scaffold and its derivatives. The ongoing exploration of this hybrid structure continues to be a promising area for the development of novel therapeutic agents and chemical probes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-(azetidin-2-yl)pyridine |

InChI |

InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2 |

InChI Key |

HJZDRJCJLHAPQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 2 Yl Pyridine and Its Analogs

Strategies for Azetidine (B1206935) Ring Construction

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of the azetidine scaffold. rsc.org These methods include cycloaddition reactions, ring contractions, C-H activation, strain-release homologation, and multicomponent reactions, among others. rsc.orgnsf.gov

[2+2] cycloaddition reactions represent a powerful and direct approach for the synthesis of the azetidine core. rsc.orgchemrxiv.org The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a key example of this strategy for forming azetidines. rsc.org

Recent developments have utilized visible light-mediated energy transfer to facilitate these cycloadditions under mild conditions. chemrxiv.org For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an iridium photocatalyst to generate azetidines. rsc.org This method is notable for its use of visible light and its ability to proceed via triplet energy transfer. rsc.orgchemrxiv.org The reaction demonstrates broad substrate scope, tolerating various functional groups on the alkene partner. rsc.org

Another approach involves the modulation of N-sulfonylimines to achieve [2+2] cycloaddition reactions. By adjusting the electronic properties of the imine, a [2+2] cycloaddition can be favored over a competing [4+2] cycloaddition, leading to the formation of azetidines with high diastereoselectivity and regioselectivity. nih.gov The Staudinger synthesis, the cycloaddition of a ketene (B1206846) and an imine, remains a classic and widely used method for constructing the 2-azetidinone (β-lactam) ring, which can be a precursor to azetidines. medipol.edu.trmdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | Imine, Alkene | UV light | Direct formation of azetidine ring. | rsc.org |

| Visible-light mediated [2+2] | 2-Isoxazoline-3-carboxylates, Alkenes | Iridium photocatalyst, blue light | Mild conditions, broad scope, triplet energy transfer mechanism. | rsc.orgchemrxiv.org |

| N-sulfonylimine [2+2] | N-sulfonylimines, Alkenes | Photosensitizer or direct irradiation | Diastereo- and regioselective, tunable reactivity. | nih.gov |

| Staudinger Synthesis | Ketene, Imine | Often base-mediated | Forms 2-azetidinones (β-lactams), versatile. | medipol.edu.trmdpi.com |

Ring contraction of larger heterocyclic systems provides an alternative pathway to the strained azetidine ring. rsc.org A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.orgnsf.gov This transformation is proposed to occur via nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization, resulting in a formal ring contraction. rsc.org The use of potassium carbonate as a base in a mixture of acetonitrile (B52724) and an alcohol as the nucleophile has proven effective for this method. rsc.orgnsf.gov This approach is versatile, allowing for the incorporation of various nucleophiles. organic-chemistry.org

Direct C-H activation has emerged as a powerful strategy for the synthesis and functionalization of azetidines, offering an atom-economical approach. rsc.orgresearchgate.net Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed to construct the azetidine ring. organic-chemistry.orgrsc.org For instance, the use of a picolinamide (B142947) (PA) directing group enables the cyclization of amine substrates to form azetidines. organic-chemistry.org

Furthermore, C-H arylation has been used to functionalize pre-existing azetidine rings. A palladium-catalyzed C3 arylation of azetidines has been developed, which tolerates a wide range of aryl iodides with both electron-donating and electron-withdrawing groups. acs.org This method allows for the late-stage functionalization of the azetidine core. nih.gov Photo-induced copper-catalysis has also enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes, involving a double C-H activation to form highly substituted azetidines. researchgate.net

The high ring strain of bicyclic systems can be harnessed to drive the synthesis of azetidines. rsc.org A prime example is the strain-release homologation of boronic esters using azabicyclo[1.1.0]butane. core.ac.ukresearchgate.netacs.org In this method, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. core.ac.ukacs.orgthieme-connect.com Subsequent N-protonation of the resulting boronate complex triggers a 1,2-migration, cleaving the central C-N bond and relieving the ring strain to form a homologated azetidinyl boronic ester. core.ac.ukacs.org This methodology is notable for its modularity, broad substrate scope encompassing various boronic esters, and complete stereospecificity. core.ac.ukresearchgate.net

The synthesis of NH-azetidines, which possess a free secondary amine, is crucial as it allows for further functionalization and diversification of the azetidine scaffold. rsc.orgmdpi.com One approach involves a titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents or terminal olefins to produce spirocyclic NH-azetidines. rsc.orgresearchgate.netresearchgate.net

Once synthesized, the NH-azetidine can be readily derivatized. For example, a general and scalable method has been developed for the synthesis of enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides. acs.org The resulting protected azetidines can be deprotected to yield the NH-azetidine hydrochloride salt, which can then undergo various derivatization reactions, such as acylation, to produce a diverse range of azetidine amides. acs.org Aza-Michael addition of NH-heterocycles to activated alkenes is another strategy for creating new C-N bonds and functionalizing the azetidine nitrogen. mdpi.com

| Parent Compound | Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| NH-Azetidine | Acylation | Acid chlorides, Anhydrides | N-Acyl azetidines | acs.org |

| NH-Azetidine | Aza-Michael Addition | Michael acceptors (e.g., acrylates) | N-Alkyl azetidines | mdpi.com |

| N-Boc-azetidine | Deprotection | Acid (e.g., HCl) | NH-Azetidine salt | acs.org |

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to complex molecular scaffolds, including azetidines, by combining three or more starting materials in a single synthetic operation. mdpi.comorganic-chemistry.orgmdpi.com

A copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides has been developed to synthesize functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org This reaction proceeds under mild conditions without the need for a base and is proposed to occur via a [2+2] cycloaddition pathway involving a ketenimine intermediate. organic-chemistry.org Another MCR involves the reaction of sulfonyl azides, phenylacetylenes, and benzenethiol (B1682325) Schiff bases in the presence of copper(I) iodide to yield disulfide-linked N-sulfonylazetidin-2-imines. rsc.org

The Passerini reaction, an isocyanide-based MCR, has also been applied to chiral azetidine-2-carboxyaldehydes to produce polyfunctionalized derivatives. mdpi.com While classical Passerini conditions led to poor diastereoselectivity, the use of zinc bromide as a promoter significantly improved the diastereomeric ratio. mdpi.com These MCR strategies highlight the power of convergent synthesis in rapidly accessing complex and diverse azetidine structures. researchgate.net

Enantioselective Synthesis of Chiral Azetidine Building Blocks

The synthesis of enantiomerically pure azetidines is crucial for the development of chiral molecules like 2-(Azetidin-2-yl)pyridine. Various methods have been developed to access these valuable four-membered heterocyclic building blocks with high stereocontrol.

One prominent strategy is the reduction of chiral β-lactams (azetidin-2-ones). acs.org These β-lactams can be synthesized enantioselectively through methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine, where chirality is introduced via a chiral auxiliary or catalyst. mdpi.comrsc.orgtandfonline.com Once the chiral β-lactam is formed, it can be reduced to the corresponding azetidine using reagents like diborane (B8814927) or lithium aluminum hydride, typically with retention of stereochemistry. acs.org

Another powerful approach is the asymmetric [2+2] or [3+1] cycloaddition. For instance, copper-catalyzed [3+1] cycloadditions between enoldiazoacetates and imido-sulfur ylides have been shown to produce highly substituted 2-azetines with excellent enantiomeric excess (up to 95% ee). nih.gov These unsaturated azetines can then be reduced to the desired saturated azetidines. Similarly, visible-light-promoted aza-Paterno-Büchi reactions, a type of [2+2] photocycloaddition, can yield functionalized azetidines. rsc.org

Direct cyclization of acyclic precursors containing a nitrogen nucleophile and a leaving group is a fundamental method for forming the azetidine ring. acs.org Enantioselectivity can be achieved by starting with a chiral precursor, such as an amino acid derivative. For example, non-natural azetidine-based amino acids can be synthesized by the cyclization of an appropriately protected α-amino acid that has a leaving group in the γ-position. acs.org

More recent organometallic routes involve the stereocontrolled synthesis of unsaturated prochiral azetinyl-carboxylic acids, which then undergo metal-catalyzed asymmetric reduction to furnish a library of enantioenriched 2-azetidinylcarboxylic acids. acs.org The Hodgson group has also reported the synthesis and homologation of chiral azetidin-2-yl boronic esters, which serve as versatile building blocks for further functionalization. rsc.org

Table 1: Comparison of Enantioselective Methods for Chiral Azetidine Synthesis

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| β-Lactam Reduction | Enantioselective synthesis of a β-lactam (azetidin-2-one) followed by reduction. | Well-established; relies on robust methods like Staudinger synthesis; stereochemistry is retained. | acs.orgrsc.org |

| Asymmetric Cycloaddition | [2+2] or [3+1] cycloaddition reactions using chiral catalysts or auxiliaries. | Direct formation of the ring; high enantioselectivity can be achieved. | nih.govrsc.org |

| Acyclic Precursor Cyclization | Intramolecular nucleophilic substitution of a chiral acyclic precursor. | Utilizes readily available chiral pool starting materials like amino acids. | acs.orgacs.org |

| Asymmetric Reduction | Reduction of a prochiral unsaturated azetine precursor using a chiral catalyst. | Provides access to a variety of substituted azetidines; catalyst-controlled stereoselectivity. | acs.org |

Methodologies for Pyridine (B92270) Ring Synthesis and Diversification

The pyridine ring is a ubiquitous structural motif in chemistry. Its synthesis and subsequent functionalization are of paramount importance for creating complex molecules. Methodologies range from classical condensation reactions to modern metal-catalyzed and green chemistry approaches. nih.govmdpi.com

Classical Pyridine Synthesis Reactions (e.g., Chichibabin, Hantzsch)

Chichibabin Pyridine Synthesis Reported by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org The reaction is typically conducted at high temperatures (350–500 °C) over a solid catalyst like alumina (B75360) or silica. wikipedia.org For example, acetaldehyde (B116499) and ammonia can produce a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org The mechanism is complex, involving a series of imine formations, aldol (B89426) condensations, and Michael additions to construct the heterocyclic ring. wikipedia.org While yields can be modest, the simplicity and use of inexpensive starting materials make it valuable for industrial-scale production. thieme.de

Hantzsch Pyridine Synthesis The Hantzsch synthesis is a multicomponent reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine (B1200194) derivative (a Hantzsch ester), which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The driving force for this final step is the gain in aromatic stability. wikipedia.org Classical Hantzsch synthesis often suffers from long reaction times and harsh conditions. wikipedia.org Modern variations have been developed to address these issues, including using alternative C-4 sources for the pyridine ring instead of aldehydes. mdpi.comresearchgate.net

It is important to distinguish the Chichibabin pyridine synthesis from the Chichibabin amination reaction . The latter is a nucleophilic aromatic substitution where the pyridine ring is directly aminated, typically at the C-2 position, using sodium amide (NaNH₂) to displace a hydride ion. myttex.netwikipedia.org The resulting 2-aminopyridine (B139424) is a versatile intermediate for preparing other 2-substituted pyridines. myttex.net

Table 2: Comparison of Classical Pyridine Syntheses

| Reaction | Reactants | Intermediate | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Chichibabin Synthesis | Aldehydes/ketones + Ammonia | Acyclic condensation products | High temperature; often industrial scale; produces simple alkylpyridines. | wikipedia.orgthieme.de |

| Hantzsch Synthesis | Aldehyde + 2x β-keto ester + Ammonia | 1,4-Dihydropyridine | Multicomponent reaction; requires subsequent oxidation step; highly versatile for substituted pyridines. | mdpi.comwikipedia.orgfiveable.me |

Metal-Catalyzed Pyridine Ring Formation

Transition metal catalysis offers efficient and regioselective pathways to pyridine rings under milder conditions than classical methods.

A prominent strategy is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile. acs.org This reaction provides a highly atom-economical route to substituted pyridines. Cobalt complexes have been historically used for this transformation. arkat-usa.org More recently, dual metal systems, such as Pd/Cu, have been developed for the regioselective cycloaddition of diynyl-tethered malononitriles and terminal alkynes, yielding densely functionalized pyridines. acs.org The copper co-catalyst is often crucial for achieving high reactivity and selectivity. acs.org

Other metal-catalyzed methods have also emerged. An iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green and facile route to 2,4,6-triarylsubstituted pyridines in high yields using an inexpensive FeCl₃ catalyst. rsc.org Additionally, homogeneous cobalt catalysts have been employed in the liquid-phase condensation of aldehydes and amines to generate trisubstituted pyridines. arkat-usa.org These catalytic approaches often exhibit broad functional group tolerance and provide access to complex pyridine structures that are difficult to obtain through classical means. arkat-usa.orgrsc.org

Green Chemistry Principles in Pyridine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for pyridine synthesis. nih.gov

A central theme is the use of multicomponent reactions (MCRs) , such as the Hantzsch synthesis, which enhance atom economy and reduce the number of synthetic steps. wikipedia.orgbohrium.com One-pot, four-component reactions under microwave irradiation have been designed to produce pyridine derivatives in excellent yields (82-94%) with very short reaction times (2-7 minutes). nih.govacs.org

The choice of solvent and catalyst is also critical. Methodologies have been developed that use greener solvents like water or ethanol, or even proceed under solvent-free conditions. nih.govbohrium.com The use of ionic liquids as recyclable catalysts has also been explored. wikipedia.org Furthermore, employing inexpensive and low-toxicity metal catalysts like iron(III) chloride aligns with green chemistry principles. rsc.org

Energy-efficient techniques such as microwave-assisted synthesis and ultrasound irradiation have been shown to accelerate reactions, reduce energy consumption, and improve product yields compared to conventional heating. nih.govwikipedia.orgnih.gov These green protocols not only minimize environmental impact but also often lead to more efficient and cost-effective syntheses. nih.govnih.gov

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Principle | Application Example | Advantage(s) | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions | One-pot Hantzsch-type synthesis | High atom economy, reduced steps, operational simplicity. | bohrium.comnih.govacs.org |

| Green Solvents | Reactions in water or ethanol | Reduced toxicity and environmental impact. | wikipedia.orgbohrium.com |

| Alternative Energy | Microwave or ultrasonic irradiation | Shorter reaction times, higher yields, lower energy use. | nih.govwikipedia.orgnih.govacs.org |

| Benign Catalysts | Use of FeCl₃ or recyclable catalysts | Low cost, reduced toxicity, potential for reuse. | rsc.orgbohrium.com |

Directed Functionalization and Derivatization of Pyridine Moieties

Functionalizing a pre-formed pyridine ring is a powerful strategy for diversification. Directing group (DG) assistance has become a cornerstone for achieving regioselective C-H bond activation.

Pyridine N-oxides are highly useful intermediates as they are more reactive toward both electrophiles and nucleophiles than the parent pyridine. arkat-usa.org The N-oxide group can direct transition-metal-catalyzed C-H activation to the C2-position, enabling subsequent alkenylation, arylation, and other transformations. arkat-usa.orgorganic-chemistry.org

Direct C-H functionalization using transition metal catalysts allows for the introduction of substituents without pre-functionalization (e.g., halogenation). thieme-connect.com While the intrinsic electronic properties of pyridine often lead to complex reactivity, the use of a directing group can overcome these challenges to provide specific isomers. nih.gov For example, a removable group can be installed on the pyridine nitrogen or at an adjacent position to direct a metal catalyst to a specific C-H bond for functionalization.

Another key strategy involves nucleophilic aromatic substitution . The Chichibabin amination reaction produces 2-aminopyridine, which can be converted to a diazonium salt. myttex.net This salt is a versatile intermediate that can be substituted by various nucleophiles to yield 2-bromo-, 2-chloro-, or 2-hydroxypyridines (which exists as 2-pyridone). myttex.net These 2-halopyridines are excellent substrates for further nucleophilic substitutions or cross-coupling reactions to introduce the desired functionality. myttex.net

Convergent and Divergent Synthesis of the this compound Moiety

The final assembly of the this compound scaffold can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis , in contrast, begins with a common core structure which is then elaborated to produce a library of analogs. One could start with a simple, N-protected this compound and then selectively functionalize different positions on either the pyridine or azetidine rings. For instance, methods for the C-H functionalization of the pyridine ring could be applied to introduce substituents at the 3, 4, 5, or 6-positions. The azetidine ring could also be functionalized, for example, through lithiation and electrophilic trapping. researchgate.net This divergent approach is particularly useful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of diverse analogs from a single advanced intermediate. chemrxiv.orgnih.gov

Synthetic Approaches for Coupling Azetidine and Pyridine Rings

The direct formation of the bond between the azetidine and pyridine rings is a cornerstone of many synthetic routes. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and cycloaddition strategies.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are prominent methods for forming the crucial C-N bond between a pyridine and an azetidine ring. This approach typically involves coupling an azetidine nucleophile with a halogenated pyridine. A notable example is the selective reaction of azetidine with 2,6-dibromopyridine. Steric and electronic differences between the 2- and 6-positions of the pyridine ring allow for selective substitution at the 2-position, leaving the 6-bromo group intact for potential further functionalization. Key components of this reaction include a palladium catalyst, a specialized ligand, and a base to facilitate the coupling.

Interactive Table: Buchwald-Hartwig Amination Conditions for Azetidine-Pyridine Coupling Users can filter and sort this table based on reagents and conditions.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Azetidine | 2,6-Dibromopyridine | Palladium Source (e.g., Pd₂(dba)₃) | XPhos | KOtBu | THF | 70-85% (Analogous) |

Beyond palladium catalysis, other coupling strategies such as Ullmann-type reactions can also be employed to link the azetidine nitrogen to a pyridine ring. vulcanchem.com An alternative modern approach involves the use of azetidine sulfinate salts, which can be coupled to heteroaromatic systems. whiterose.ac.uk

[2+2] Cycloaddition (Staudinger Synthesis): A widely used method for constructing the azetidine ring directly onto the pyridine framework is the Staudinger [2+2] cycloaddition. mdpi.com This reaction typically forms an azetidin-2-one (B1220530) (a β-lactam), which is a direct precursor to the desired azetidine via reduction. The process involves the reaction of an imine with a ketene. mdpi.com In this context, the imine is first synthesized by condensing a pyridine-2-carbaldehyde with an appropriate amine. medipol.edu.tractapharmsci.com This pyridine-containing imine is then reacted with a ketene, often generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base, to yield the 4-(pyridin-2-yl)azetidin-2-one ring system. mdpi.commedipol.edu.trresearchgate.net

Interactive Table: Staudinger Cycloaddition for Pyridyl-Azetidinone Synthesis Users can filter and sort this table based on reactants and reaction type.

| Imine Source | Ketene Source | Base | Method | Product Type | Reference |

|---|---|---|---|---|---|

| Substituted Pyridine-2-carbaldehyde | Chloroacetyl Chloride | Triethylamine | Conventional Reflux | 3-chloro-4-(pyridin-2-yl)azetidin-2-one | medipol.edu.trresearchgate.net |

| Substituted Pyridine-2-carbaldehyde | Dichloroacetyl Chloride | Triethylamine | Conventional Reflux | 3,3-dichloro-4-(pyridin-2-yl)azetidin-2-one | medipol.edu.tr |

Late-Stage Functionalization of the this compound Core

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate.

C-H Activation and Nucleophilic Aromatic Substitution (SNAr): A powerful LSF strategy for modifying the pyridine ring of a pre-formed scaffold involves a tandem C-H fluorination/SNAr sequence. acs.org This method allows for the functionalization of the pyridine ring at the position alpha to the ring nitrogen. The process begins with a direct C-H fluorination using a reagent like silver(II) fluoride (B91410) (AgF₂). acs.org The resulting 2-fluoroheteroarene is an excellent substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions. acs.org Due to the mild conditions developed for the SNAr step, a wide array of functionalities can be installed by reacting the fluorinated intermediate with various nitrogen, oxygen, sulfur, or carbon-based nucleophiles. acs.org This approach was demonstrated effectively in the late-stage modification of betahistine, a histamine (B1213489) agonist containing a pyridine ring, showcasing its applicability to medicinally relevant molecules. acs.org

Functionalization via Electrophilic Aromatic Substitution: Another LSF approach involves leveraging the electronic properties of the azetidinyl substituent to direct reactions on the pyridine ring. The azetidine group can act as a directing group for electrophilic aromatic substitution. For instance, in the closely related 2-(azetidin-1-yl)pyridine (B11922145) system, the azetidine moiety activates the pyridine ring, directing electrophilic bromination to the 6-position. The resulting 6-bromo derivative serves as a versatile handle for further modifications through cross-coupling reactions, allowing the introduction of new substituents.

Interactive Table: Late-Stage Functionalization Strategies Users can filter and sort this table by method and functional group.

| Method | Key Reagent(s) | Position Functionalized | Functional Groups Introduced | Reference |

|---|---|---|---|---|

| C-H Fluorination / SNAr | 1. AgF₂ 2. Nucleophile | Pyridine C-α to Nitrogen | Amines, Ethers, Thioethers, Alkyls | acs.org |

| Directed Electrophilic Bromination | Br₂, FeBr₃ | Pyridine C-6 (para to azetidine) | Bromo (for further coupling) |

Stereoselective Synthesis of this compound Analogs

The synthesis of analogs where the stereochemistry at the C2 position of the azetidine ring is controlled is of significant interest, as stereoisomers can have vastly different biological activities. Most stereoselective methods focus on controlling the outcome of the key ring-forming Staudinger [2+2] cycloaddition, which produces the precursor azetidin-2-one.

Use of Chiral Auxiliaries: One established method for inducing stereoselectivity is to employ a chiral auxiliary. This involves attaching a chiral group to either the imine or the ketene precursor. mdpi.com The steric and electronic properties of the auxiliary guide the cycloaddition to favor the formation of one diastereomer over the other. For example, enantiopure imines derived from natural products like D-mannitol have been used to create optically active 4-substituted azetidin-2-ones with high stereocontrol, exclusively forming the cis-isomer under certain conditions. mdpi.com Similarly, ketenes can be generated from enantiopure acyl chlorides to achieve high stereoselectivity. mdpi.com

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the Staudinger reaction represents a more atom-economical approach to stereocontrol. A novel three-component reaction has been developed using a metal-organo relay catalysis system. researchgate.net This protocol involves a rhodium-catalyzed formation of an imine, followed by a Wolff rearrangement to generate a ketene, and culminates in a benzoylquinine-catalyzed Staudinger cycloaddition. researchgate.net This sequence provides highly functionalized β-lactams with excellent diastereoselectivities. researchgate.net

Substrate and Reagent Control: The stereochemical outcome of the Staudinger reaction can also be highly dependent on the specific substrates, reagents, and reaction conditions. The reaction between a ketene and an imine is known to proceed through a zwitterionic intermediate, with conrotatory cyclization typically favoring the formation of the cis-β-lactam. researchgate.net The choice of solvent, base, and addition temperature can significantly influence the diastereomeric ratio of the product. mdpi.com For instance, certain Staudinger reactions show high cis-selectivity when run at low temperatures. mdpi.com

Interactive Table: Methods for Stereoselective Synthesis of Azetidinone Precursors Users can filter and sort this table by method and stereoselectivity.

| Method | Key Reagents/Catalysts | Stereochemical Control | Typical Selectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Imines from D-mannitol | Substrate Control | Exclusive cis-isomer formation | mdpi.com |

| Chiral Auxiliary | Enantiopure Acyl Chlorides | Reagent Control | High stereoselectivity | mdpi.com |

| Catalytic Asymmetric | Rh(II) catalyst, Benzoylquinine | Organocatalysis | Excellent diastereoselectivity | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Determinants for Modulating Biological Activity

The 2-(Azetidin-2-yl)pyridine framework serves as a potent pharmacophore for designing ligands with high affinity for nAChRs, especially the α4β2 subtype, which is implicated in various central nervous system functions. nih.govacs.org The fundamental structure, exemplified by compounds like A-85380 (3-(2(S)-Azetidinylmethoxy)pyridine), combines a basic nitrogen-containing azetidine (B1206935) ring with an aromatic pyridine (B92270) ring. uchile.clcapes.gov.br Research demonstrates that both heterocyclic rings and their relative orientation are critical for high-affinity binding. The azetidine ring's nitrogen is believed to interact with the α4 subunit side of the α4β2 receptor. mdpi.com Modifications to any part of the molecule—the azetidine ring, the pyridine ring, or the linker connecting them—can significantly alter binding affinity and functional activity at different nAChR subtypes. acs.orgnih.gov Consequently, SAR studies aim to systematically modify these three key components to develop subtype-selective agonists or partial agonists, which could offer therapeutic benefits while minimizing side effects associated with broader receptor activation. nih.gov

Impact of Substitution Patterns and Stereochemistry on the Azetidine Ring System

The four-membered azetidine ring is a crucial element for the high potency observed in many of these analogs. Its size, stereochemistry, and substitution pattern have profound effects on receptor interaction.

Ring Size: The compact nature of the azetidine ring is often superior for biological activity compared to larger rings. For instance, expanding the azetidine ring to a five-membered pyrrolidine (B122466) ring typically results in a significant decrease in binding potency at β2-containing nAChRs. nih.gov While N-methylation of the larger pyrrolidine ring can sometimes restore affinity, the unsubstituted azetidine ring generally provides more potent binding. nih.gov Similarly, replacing the azetidine with a more constrained 3-azabicyclo[3.1.0]hex-2-yl group led to a more than 300-fold drop in binding affinity. nih.gov

Stereochemistry: The stereochemistry at the C2 position of the azetidine ring is a critical determinant of activity. The (S)-enantiomer is consistently shown to be the more active form, as seen in the high-affinity ligand A-85380 and its derivatives. acs.orgcapes.gov.br This stereochemical preference highlights a specific and constrained binding pocket in the target receptor.

N-Substitution: Substitution on the azetidine nitrogen is generally not favorable. The addition of an N-methyl group to the azetidinyl moiety has been shown to reduce binding affinity, suggesting that an unsubstituted secondary amine is preferred for optimal interaction within this series of compounds. nih.gov

Table 1: Impact of Azacyclic Ring Modification on Binding Affinity at α4β2-nAChR An interactive table comparing the binding affinities (Ki) of compounds with different heterocyclic rings.

| Compound Class | Specific Modification | α4β2-nAChR Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Azetidine Analog | Azetidine ring (e.g., compound 13) | 0.6 - 15.4 | nih.gov |

| Pyrrolidine Analog | Ring expansion to pyrrolidine (e.g., compound 18) | 23.1 (α4β2), 176 (α4β2*) | nih.gov |

| N-Methyl Pyrrolidine | N-Methylation of pyrrolidine ring (e.g., compound 23) | Restored to levels of azetidine analog | nih.gov |

| Bicyclic Amine Analog | Replacement with 3-azabicyclo[3.1.0]hex-2-yl | 213 - 296 | nih.gov |

| N-Methyl Azetidine | N-Methylation of azetidine ring (e.g., compound 29 vs 27) | 5-10 fold lower affinity than unsubstituted | nih.gov |

Influence of Modifications and Substituents on the Pyridine Moiety

The pyridine ring acts as a crucial scaffold for positioning substituents that can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties. The position and nature of these substituents are critical.

Substitution at Position 5: This position has been a major focus for modification to enhance selectivity for the α4β2 subtype. nih.gov Attaching groups like an indole (B1671886) at the 5-position can increase affinity for multiple nAChR subtypes, while other substituents have been used to improve the selectivity profile for α4β2 over other subtypes like α3β4. nih.gov

Substitution at Position 6: Halogenation at the 6-position of the pyridine ring can enhance affinity. Introduction of fluorine, chlorine, or bromine at this position can lead to a two- to five-fold increase in α4β2 affinity. uchile.cl For example, chlorination at the 6-position of one analog led to the potent compound ABT-594. nih.gov

Table 2: Effect of Pyridine Ring Substitution on nAChR Binding Affinity An interactive table detailing how different substituents on the pyridine ring affect binding affinity (Ki).

| Compound Series | Substitution Position | Substituent | nAChR Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| 3-(Azetidinylmethoxy)pyridine | 2-position | Fluoro | 11-210 pM | acs.org |

| 3-(Azetidinylmethoxy)pyridine | 2-position | Chloro | Substantially lower affinity | acs.org |

| 3-(Azetidinylmethoxy)pyridine | 2-position | Bromo | Substantially lower affinity | acs.org |

| 3-(Azetidinylmethoxy)pyridine | 5-position | Halogens (I, Br, Cl) | 11-210 pM | acs.org |

| 3-(Azetidinylmethoxy)pyridine | 6-position | Halogens (I, Br, Cl) | 11-210 pM | acs.org |

| Epibatidine Analog | 6'-position | Fluoro, Chloro, Bromo | 2- to 5-fold enhanced α4β2 affinity | uchile.cl |

Role of Inter-ring Linker Chemistry and Conformational Freedom in Biological Interactions

The linker connecting the azetidine and pyridine rings plays a vital role in defining the spatial relationship between these two key pharmacophoric elements. In many high-affinity ligands, such as A-85380, this linker is a methoxy (B1213986) group (-CH₂-O-). acs.orguchile.cl This specific linkage dictates the conformational freedom of the molecule, which is essential for achieving the correct orientation to fit into the receptor's binding site.

Quantum chemical calculations have shown that the molecule's low-energy stable conformers are crucial for binding. acs.org High-affinity ligands based on this scaffold exhibit a tight superposition of these conformers with other potent nAChR ligands like (+)-epibatidine. acs.org Any structural change that disrupts this optimal geometry, such as the introduction of bulky substituents near the linker, can lead to a significant loss of affinity. acs.org The rigidity and specific geometry conferred by the linker are therefore as important as the electronic properties of the rings themselves, ensuring that the key interaction points on the azetidine and pyridine moieties are presented to the receptor in a precise and favorable arrangement.

Rational Design Principles for Optimizing the Biological Profile of this compound Analogs

Based on extensive SAR studies, several rational design principles have been established to optimize the biological profile of this compound analogs, primarily for targeting nAChRs:

Preserve the Core Scaffold: The (S)-2-(azetidinylmethoxy)pyridine structure is a highly validated starting point for designing potent α4β2 nAChR ligands. nih.govacs.org The (S)-stereochemistry of the azetidine ring is considered essential for high affinity. acs.org

Optimize Azetidine Ring: The unsubstituted, four-membered azetidine ring is generally preferred over larger or substituted rings for maximizing potency at β2-containing receptors. nih.gov Efforts should focus on maintaining the secondary amine unless specific modifications are intended to alter properties like metabolic stability. nih.gov

Strategic Pyridine Substitution:

To increase affinity , small halogens (especially fluorine) can be introduced at the 2-position, or other halogens at the 5- or 6-positions. acs.org

To enhance selectivity for α4β2 over other subtypes (like the ganglionic α3β4), modifications are often focused on the 5-position of the pyridine ring. nih.gov This strategy aims to reduce off-target side effects. nih.gov

Utilize Computational Modeling: Molecular modeling, including conformational analysis and docking studies, is a key tool. It helps predict how changes in substitution or linker chemistry will affect the molecule's three-dimensional shape and its fit within the receptor binding pocket, thus guiding synthetic efforts toward compounds with a higher probability of success. acs.org

Aim for Partial Agonism: For many CNS applications, designing partial agonists rather than full agonists is a desirable strategy. Partial agonists can provide sufficient receptor stimulation to achieve a therapeutic effect while having a ceiling effect that may prevent the overstimulation associated with toxicity and side effects. nih.gov

By integrating these principles, researchers can rationally design novel this compound analogs with tailored pharmacological profiles, balancing high potency and subtype selectivity for potential therapeutic applications.

Biological Activities and Mechanisms of Action

Antimicrobial Activity Profile

Derivatives of 2-(azetidin-2-yl)pyridine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

The antibacterial potential of this compound derivatives has been evaluated against a variety of bacterial strains. researchgate.netresearchgate.net

Gram-Positive Bacteria:

Studies have shown that certain 2-azetidinone derivatives exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. ajrconline.org For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have demonstrated good potency against Staphylococcus aureus. rsc.org Specifically, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives have shown good antibacterial activity against Staphylococcus aureus. medwinpublishers.com

Gram-Negative Bacteria:

Research has also highlighted the efficacy of these compounds against Gram-negative bacteria. ajrconline.org Several synthesized 2-azetidinone derivatives were found to be more active against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ajrconline.orgjgtps.com Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have also shown good potency against Escherichia coli and Pseudomonas aeruginosa. rsc.org

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 2-Azetidinone derivatives | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | ajrconline.org |

| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives | Good potency against S. aureus | Good potency against E. coli, P. aeruginosa | rsc.org |

Antifungal Properties

In addition to their antibacterial action, various this compound derivatives have been investigated for their antifungal properties. researchgate.netmedwinpublishers.commedipol.edu.tr

Newly synthesized 2-azetidinone derivatives have been screened for their activity against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netmedipol.edu.tr

Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have also shown antifungal activity. rsc.org

Some pyridine-containing azetidin-2-one derivatives have demonstrated mild to moderate activity when compared to the standard antifungal agent Fluconazole. scirp.org

One study reported that certain azetidin-2-one derivatives exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus. benthamopen.com

Antitubercular Potential

The potential of this compound derivatives as antitubercular agents has been a subject of research. medwinpublishers.com

A series of azetidinone derivatives containing a benzimidazole (B57391) moiety were evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. ajrconline.org

Some of these compounds showed moderate to good antitubercular activity. ajrconline.org For example, compounds 6a and 6e from a synthesized series were found to be the most potent, with a Minimum Inhibitory Concentration (MIC) of 100 µg/ml. ajrconline.org

Other derivatives in the same series also showed activity at higher concentrations. ajrconline.org It has been noted that chloro substitution on aryloxy acid in some azetidin-2-one series appeared to enhance antimycobacterial activity. ijbpas.com

Investigating Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. researchgate.net

Cell Wall Synthesis Inhibition: The β-lactam ring, a core component of azetidin-2-ones, is known to be a key player in antibacterial activity. derpharmachemica.comglobalresearchonline.net This ring structure is found in well-known antibiotics like penicillins and cephalosporins. derpharmachemica.com The mechanism of action involves the inhibition of enzymes, known as penicillin-binding proteins (PBPs), which are crucial for the final step of bacterial cell wall biosynthesis. researchgate.netderpharmachemica.com This interference with cell wall construction ultimately leads to cell lysis and death. derpharmachemica.com

Enzyme Disruption: The β-lactam moiety can be hydrolyzed by bacterial defense enzymes called β-lactamases. derpharmachemica.com However, the core structure of azetidinones is designed to inhibit crucial enzymes. For instance, some derivatives act as inhibitors of the D,D-transpeptidase enzyme, which is involved in cross-linking peptidoglycan strands in the bacterial cell wall. derpharmachemica.com

Anticancer Research Applications

Beyond their antimicrobial properties, derivatives of this compound have been explored for their potential in anticancer research. dovepress.com

Evaluation of Cytotoxic Activity in Neoplastic Cell Lines

Several studies have assessed the cytotoxic effects of these compounds against various cancer cell lines.

A series of 3-alkyl- and 3-aryl-2-azetidinones were synthesized and evaluated for their anticancer activities. mdpi.com One derivative, 3-phenyl-2-azetidinone 5f, showed good cytotoxicity against MFC-7, A-589, and HeLa cancer cells. mdpi.com

Another study on pyrazolo[3,4-b]pyridine derivatives of azetidin-2-ones found that they exhibited remarkable cytotoxic effects in hepatocellular carcinoma cells. dovepress.com

Hybrid compounds containing a β-lactam ring have also shown significant cytotoxic activity. For example, compound 53c, which includes thiazole (B1198619), 1,2,4-triazole, and pyrazole (B372694) moieties, was active against the HeLa human cervical cancer tumor cell line. mdpi.com

Furthermore, some pyridine-urea hybrid compounds have demonstrated potent anticancer activity against breast (MCF7) and colon (HCT116) cancer cell lines. mdpi.com

Interactive Table: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 3-phenyl-2-azetidinone 5f | MFC-7, A-589, HeLa | Good cytotoxicity | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives of azetidin-2-ones | Hepatocellular carcinoma | Remarkable cytotoxic effects | dovepress.com |

| Hybrid compound 53c | HeLa (human cervical cancer) | Significant cytotoxic activity | mdpi.com |

Induction of Apoptosis Pathways and Related Cellular Responses

Certain derivatives of 2-azetidinone, a related structural class, have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. For instance, novel 1,4-diaryl-2-azetidinones have demonstrated strong cytotoxicity, leading to the induction of apoptosis. acs.org This process is often accompanied by a G2/M phase cell cycle arrest, which is a point where the cell checks for DNA damage before proceeding to mitosis. acs.orgnih.gov Studies on 3-vinylazetidin-2-ones and 3-(prop-1-en-2-yl)azetidin-2-ones have confirmed their ability to cause G2/M phase arrest and subsequent apoptosis in breast cancer cell lines like MCF-7. nih.govmdpi.com Immunofluorescence staining has visually confirmed that these compounds disrupt the microtubule network, leading to mitotic catastrophe, a form of cell death that occurs during mitosis. nih.govmdpi.com Furthermore, some azetidin-2-one derivatives have been observed to induce apoptosis through both intrinsic and extrinsic pathways. rsc.org

Molecular Mechanisms of Antineoplastic Action

The anticancer effects of this compound derivatives and related azetidinones are often linked to their ability to interfere with tubulin polymerization. acs.orgnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cellular skeleton and the mitotic spindle required for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. acs.orgnih.gov For example, a series of 1,4-diaryl-2-azetidinones were found to inhibit tubulin polymerization, with the most potent compounds exhibiting IC50 values in the nanomolar range against certain cancer cell lines. acs.org Similarly, 3-vinyl-β-lactams have been shown to inhibit tubulin polymerization and interact with the colchicine-binding site on tubulin. nih.gov Some N-benzyl-2-(5-phenylpyridin-2-yl) acetamide (B32628) derivatives have even demonstrated a dual mechanism of action, inhibiting both tubulin polymerization and Src signaling, a pathway often implicated in cancer progression. nih.gov

Neurological and Central Nervous System (CNS) Activity

The this compound scaffold is a key component of ligands that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. nih.gov These receptors are involved in a wide range of neurological functions and are considered therapeutic targets for various CNS disorders. nih.gov

Ligand Interactions with Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of this compound, such as A-85380 and its analogs, are potent ligands for nAChRs. capes.gov.bracs.org These compounds competitively bind to these receptors, displacing other ligands. For example, the fluoro-derivative of A-85380, known as F-A-85380, has been shown to displace radiolabeled ligands like [3H]cytisine and [3H]epibatidine with very high affinity, exhibiting Ki values in the picomolar range. capes.gov.br The interaction of these ligands with nAChRs can be influenced by their chemical properties, such as their pKa values, which can affect their trapping within intracellular acidic vesicles containing the receptors. jneurosci.org

Receptor Subtype Selectivity and Functional Modulatory Effects

A significant feature of this compound derivatives is their selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is abundant in the brain. nih.govacs.orgnih.gov For instance, A-85380 exhibits high potency and selectivity for β2-containing nAChRs. acs.org Novel 3-alkoxy-5-aminopyridine derivatives incorporating the azetidin-2-ylmethoxy moiety have also demonstrated high selectivity for the α4β2-nAChR subtype. nih.govacs.org This selectivity is crucial for developing drugs with targeted therapeutic effects and minimal side effects. These ligands often act as partial agonists, meaning they activate the receptor but to a lesser degree than a full agonist. acs.orgnih.gov This partial agonism may be due to selectivity for the high-sensitivity state of the (α4)2(β2)3 nAChR isoform. nih.govpsu.edu

Influence on Neurotransmitter Release and Neuronal Excitability

Nicotinic acetylcholine receptors play a crucial role in regulating the release of various neurotransmitters and modulating neuronal excitability. nih.govijbs.comnumberanalytics.com By interacting with nAChRs, this compound derivatives can influence these processes. nih.govcapes.gov.br The activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations like Na+ and Ca2+, causing membrane depolarization and increasing neuronal excitability. mdpi.com This can, in turn, trigger the release of neurotransmitters. numberanalytics.comembopress.org The cerebral uptake of ligands like [18F]F-A-85380 can be modulated by the synaptic concentration of the endogenous neurotransmitter acetylcholine, highlighting the dynamic interplay between these synthetic ligands and the natural cholinergic system. capes.gov.br

Enzyme Inhibition Studies

The azetidin-2-one ring, a structural relative of this compound, is a well-known pharmacophore in enzyme inhibitors. ijbpas.comderpharmachemica.com This includes the famous β-lactam antibiotics like penicillins and cephalosporins, which inhibit bacterial D,D-transpeptidase, an enzyme crucial for cell wall synthesis. derpharmachemica.com In the context of other therapeutic areas, azetidin-2-one derivatives have been investigated as inhibitors of other enzymes. For example, they have been studied as inhibitors of Phospholipase A2 (PLA2), with some compounds showing a correlation between their anti-inflammatory and anti-tubercular activities and their ability to inhibit this enzyme. ijbpas.commedwinpublishers.com More recently, azetidin-2-one-based compounds have been developed as potent and irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. acs.org

Inhibition of Microbial Enzymes (e.g., D,D-transpeptidases, β-lactamases)

The four-membered azetidin-2-one ring, also known as a β-lactam, is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins. derpharmachemica.comglobalresearchonline.netmdpi.com The primary mechanism of these antibiotics is the inhibition of bacterial cell wall synthesis. globalresearchonline.net They act as mechanism-based inhibitors of D,D-transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan strands of the bacterial cell wall. derpharmachemica.comnih.govbenthamopen.commdpi.com By acylating the active site of these enzymes, β-lactam compounds prevent the construction of a stable cell wall, ultimately leading to cell lysis and bacterial death. derpharmachemica.combenthamopen.com Conversely, the emergence of bacterial resistance is often mediated by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. derpharmachemica.com

While this compound itself is not a β-lactam, numerous studies have explored the antimicrobial potential of derivatives containing a pyridine (B92270) moiety attached to an azetidin-2-one core. These compounds are synthesized to leverage the established antibacterial action of the β-lactam ring with potential modulatory effects from the pyridine group. For instance, various novel series of 2-azetidinones incorporating pyridine have been synthesized and have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. medipol.edu.trsciensage.info Studies on 3-chloro-4-(pyridine-3-yl)-azetidin-2-one derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmedwinpublishers.com

Table 1: Research Findings on Antimicrobial Activity of Pyridine-Containing Azetidin-2-one Derivatives

| Compound/Derivative Class | Target Organisms | Key Findings | Reference(s) |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Found to be one of the most potent derivatives in the series against all tested bacterial and fungal strains. | researchgate.net, nih.gov |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Showed high potency against all tested microbial strains. | researchgate.net, nih.gov |

| N,N'-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide | Staphylococcus sciuri (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, Aspergillus flavus | Some derivatives in the series revealed excellent antibacterial and antifungal activities. | medipol.edu.tr |

| Quinoline-based azetidin-2-one derivatives with a pyridine moiety | Mycobacterium tuberculosis H37Rv | A derivative containing an amino methyl thiazole moiety exhibited the most significant antitubercular activity with a MIC value of 12.5 µg/ml. | ijsr.net |

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM). Their activity is crucial in physiological processes, but their dysregulation is implicated in pathologies like cancer and inflammation. Consequently, MMPs are significant targets for therapeutic intervention.

Direct studies on the modulation of MMPs by this compound are not extensively documented in the available literature. However, research on a related core structure, L-azetidine-2-carboxylic acid (AZE), provides insight into the potential interaction of the azetidine (B1206935) ring with these enzymes. AZE is a non-proteinogenic amino acid that can be misincorporated in place of proline, leading to protein misfolding and cellular stress. nih.govmedchemexpress.com A study on BV2 microglial cells demonstrated that AZE treatment induced the expression of MMP-9, an enzyme involved in ECM degradation and linked to neuroinflammation. nih.gov This suggests that the azetidine scaffold can influence pathways that regulate MMP expression.

Separately, the broader class of azetidin-2-one derivatives has been investigated in the context of MMP inhibition, as indicated by patent literature exploring their use as potential therapeutic agents, including for conditions where MMPs play a role. google.comgoogle.com

Table 2: Research Findings on Modulation of MMPs by Azetidine-Containing Compounds

| Compound | Biological System | Effect | Key Findings | Reference(s) |

| L-Azetidine-2-carboxylic acid (AZE) | BV2 microglial cells | Induction of MMP-9 | AZE treatment was found to induce the expression of the extracellular matrix-degrading enzyme MMP-9. | nih.gov |

Other Emerging Biological Activities (e.g., antioxidant, anti-inflammatory, analgesic)

The combination of azetidine and pyridine rings in a single molecule creates a scaffold with potential for a wide range of biological activities, including antioxidant, anti-inflammatory, and analgesic effects. researchgate.netnih.gov Pyridine itself is a "privileged nucleus" in medicinal chemistry, known to be a component of drugs with antimicrobial, anti-inflammatory, and analgesic properties, among others. researchgate.netnih.gov

Table 3: Research Findings on Other Biological Activities of Pyridine-Azetidine Derivatives

| Compound/Derivative Class | Activity | Model/Assay | Key Findings | Reference(s) |

| Pyridine-containing azetidinone derivatives | Anti-inflammatory | In vitro protein denaturation assay | The compounds exhibited anti-inflammatory activity, with compound IIC showing the most potent effect. | saapjournals.org |

| Indole-based azetidinone (Compound 8g) | Anti-inflammatory & Analgesic | Carrageenan-induced rat paw edema; COX-1/COX-2 inhibition | Showed potent activity with 69.13% inhibition of COX-1 and 93.34% inhibition of COX-2. | ijsr.net |

| Benzimidazole-based azetidinone (Compounds 3e, 3h) | Analgesic | Acetic acid-induced writhing in mice | Compounds 3e (4-Hydroxyphenyl) and 3h (4-Methoxyphenyl) showed potent analgesic effects with 46.20% and 43.67% inhibition, respectively. | ijsr.net |

| Pyridine-containing thiazole hydrazides | Anti-inflammatory | In vitro bovine serum albumin denaturation | The series showed inhibition with IC50 values ranging from 46.29 to 100.60 µg/mL. | researchgate.net |

| Pyridine-containing azetidin-2-one derivatives | Antioxidant | In vitro assays | Demonstrated significant dose-dependent antioxidant activity comparable to ascorbic acid. | researchgate.net |

| L-Azetidine-2-carboxylic acid (AZE) | Pro-inflammatory | BV2 microglial cells | AZE induced a robust increase in the release of nitric oxide and the expression of pro-inflammatory markers (IL-1β, IL-6, NOS2). | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the fundamental electronic characteristics and reactivity patterns of 2-(azetidin-2-yl)pyridine. These studies typically involve geometry optimization of the molecule followed by frequency calculations to confirm that the structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) show that the HOMO is primarily localized on the electron-rich pyridine (B92270) ring. In contrast, the LUMO is also distributed across the pyridine ring, indicating that this moiety is the primary site for both nucleophilic and electrophilic interactions.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for describing molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive and polarizable. Theoretical calculations have quantified these energy values for this compound, providing insight into its electronic behavior.

| Parameter | Value (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -0.51 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.94 | The difference between LUMO and HOMO energies; a measure of chemical reactivity and stability. |

Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory as reported in the literature .

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map color-codes the electrostatic potential, where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

In the MESP map of this compound, the most negative potential (deep red) is concentrated around the nitrogen atom of the pyridine ring. This is expected due to the high electronegativity of nitrogen and its lone pair of electrons, making it the primary site for protonation and coordination to metal cations. A secondary, less intense negative region is found around the nitrogen atom of the azetidine (B1206935) ring.

Conversely, the most positive potential (blue) is located on the hydrogen atom attached to the azetidine nitrogen (N-H). This acidic proton is a potential hydrogen bond donor. The hydrogen atoms on the pyridine ring also exhibit a moderately positive potential. This charge distribution confirms the molecule's capacity to act as a bidentate ligand, engaging in interactions through both the pyridine nitrogen (Lewis base site) and the azetidine N-H group (hydrogen bond donor).

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. It investigates charge transfer interactions between filled (donor) and vacant (acceptor) orbitals within the molecule, quantifying their stabilization energy (E(2)). A higher E(2) value signifies a more intense interaction and greater electron delocalization, contributing to molecular stability.

For this compound, NBO analysis reveals significant hyperconjugative interactions. Key charge transfer events include:

π → π interactions:* Delocalization from the filled π orbitals of the C-C bonds in the pyridine ring to the antibonding π* orbitals of adjacent C-N and C-C bonds. These interactions are fundamental to the aromatic stability of the pyridine ring.

n → σ interactions:* A prominent interaction involves the donation of electron density from the lone pair (n) of the azetidine nitrogen to the antibonding (σ*) orbitals of the adjacent C-C and C-N bonds of the pyridine ring. This interaction contributes to the stability of the conformation linking the two rings.

The stabilization energies (E(2)) associated with these charge transfers are typically in the range of 2-20 kcal/mol, confirming a stable electronic structure reinforced by significant intramolecular delocalization.

| Parameter | Symbol | Value | Unit | Description |

| Thermodynamic Parameters | ||||

| Enthalpy | H | -423.86 | Hartree/Particle | Total energy content of the system. |

| Entropy | S | 92.51 | cal/mol·K | Measure of molecular disorder or randomness. |

| Gibbs Free Energy | G | -423.91 | Hartree/Particle | Measure of spontaneity of a process. |

| Global Reactivity Descriptors | ||||

| Chemical Potential | µ | -3.48 | eV | Tendency of electrons to escape from the system; negative of electronegativity. |

| Chemical Hardness | η | 2.97 | eV | Resistance of the molecule to change its electron configuration. |

| Global Softness | S | 0.34 | eV-1 | Reciprocal of hardness; measure of polarizability. |

| Electrophilicity Index | ω | 2.04 | eV | Capacity of the molecule to accept electrons. |

Thermodynamic data and reactivity descriptors are derived from DFT calculations . Reactivity descriptors are calculated from the HOMO/LUMO energies listed in section 5.1.1.

These descriptors collectively characterize this compound as a molecule of moderate hardness and electrophilicity, consistent with its role as a stable ligand that can readily engage in chemical interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. These methods are instrumental in rational drug design and understanding the molecular basis of a compound's biological activity.

The this compound scaffold is a key pharmacophore in ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for various neurological conditions. Molecular docking studies have been performed to understand how this compound and its derivatives bind to the ligand-binding domain (LBD) of nAChR subtypes, such as the α4β2 receptor.

The binding site of the α4β2 nAChR is located at the interface between the α4 and β2 subunits and is characterized by a "box" of aromatic amino acid residues. Docking simulations consistently show that this compound or its analogs adopt a specific orientation within this pocket, stabilized by a network of non-covalent interactions:

Hydrogen Bonding: A crucial hydrogen bond is typically formed between the protonated nitrogen of the azetidine ring (N-H+) and the backbone carbonyl oxygen of a tryptophan residue on the B loop of the principal subunit (e.g., Trp149 in α4). This interaction is considered a key anchor for ligand binding.

Cation-π Interaction: The protonated pyridine ring engages in a strong cation-π interaction with the electron-rich indole (B1671886) ring of the same tryptophan residue (Trp149). This interaction is a hallmark of nAChR agonist binding.

Hydrophobic and van der Waals Contacts: The ligand also forms additional stabilizing contacts with other residues in the binding pocket, including tyrosine and leucine (B10760876) residues on both the principal (α4) and complementary (β2) faces of the interface.

Molecular dynamics simulations further refine these static docking poses, providing insight into the stability of the ligand-protein complex over time and revealing the dynamic nature of these interactions. These computational models are essential for explaining the high affinity and selectivity of ligands containing the this compound moiety and for guiding the design of new, more potent nAChR modulators.

| Interaction Type | Ligand Moiety | Protein Residue (Example: α4β2 nAChR) |

| Hydrogen Bond | Azetidine N-H+ | Backbone C=O of Trp149 (α4) |

| Cation-π Interaction | Protonated Pyridine Ring | Indole side chain of Trp149 (α4) |

| Hydrophobic/van der Waals | Pyridine Ring | Tyr93 (α4), Tyr190 (α4) |

| Hydrophobic/van der Waals | Azetidine Ring | Leu119 (β2), Val193 (α4) |

Interactions are representative examples derived from docking studies of this compound-based ligands into homology models of the α4β2 nAChR .

Prediction of Binding Affinities and Molecular Recognition Events

Computational methods are instrumental in predicting how this compound and its analogs interact with biological macromolecules, a critical step in drug design. Molecular docking and molecular dynamics (MD) simulations are primary techniques used to forecast binding affinities and elucidate the intricacies of molecular recognition.

For instance, molecular docking studies on derivatives of 2-azetidinone, a related scaffold, have been used to predict their binding modes within the active sites of target proteins. smolecule.com In the context of nicotinic acetylcholine receptors (nAChRs), which are significant targets for neurological and psychiatric disorders, computational modeling plays a key role. vulcanchem.comacs.orgnih.gov Molecular docking, using crystal structures of nAChR subtypes like α4β2, can identify crucial interactions such as hydrogen bonds. Following docking, MD simulations can assess the stability of the ligand-receptor complex, and free energy calculations like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can provide quantitative estimates of binding affinity, often compared against known ligands.

Studies on various azetidine derivatives have demonstrated the utility of these computational approaches. For example, docking studies of bromo-pyridyl tethered 3-chloro 2-azetidinone derivatives against the mycobacterial InhA enzyme helped to understand their mechanistic insights and molecular interactions. researchgate.net Similarly, docking simulations of 3-vinyl-β-lactams in the colchicine (B1669291) binding site of tubulin have provided insights into their potential as microtubule-disrupting agents. nih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing.

Conformational Dynamics of this compound Analogs in Solvent and Protein Environments

The three-dimensional shape and flexibility of a molecule, or its conformational dynamics, are critical to its biological activity. The strained four-membered azetidine ring in this compound and its analogs introduces unique conformational constraints that can be advantageous in drug design. vulcanchem.com This rigidity can reduce the entropic penalty upon binding to a target, potentially enhancing affinity. rsc.org

Computational studies, particularly molecular dynamics simulations, allow for the exploration of the conformational landscape of these molecules in different environments, such as in solution or when bound to a protein. These simulations can reveal how the molecule flexes and adapts its shape, which is crucial for understanding its interaction with a binding site. For example, the non-coplanar configuration of the aryl rings in certain 1,4-diarylazetidin-2-ones, a feature locked in by the rigid β-lactam scaffold, has been demonstrated through crystallographic data and is a key aspect of their activity as tubulin targeting agents. nih.gov

Furthermore, computational analyses can investigate the role of imine isomerization in the stereoselectivity of synthetic reactions leading to azetidin-2-ones, considering factors like solvent polarity and temperature. mdpi.com Understanding the conformational preferences of these molecules is essential for designing analogs with optimized shapes for specific biological targets.

In Silico Prediction of Drug-Like Properties and Scaffold Suitability

Beyond binding affinity, the success of a potential drug molecule depends on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and assess the suitability of the this compound scaffold.